2,3-Diphenyloxirane-2-carboxylic acid
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Overview
Description
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Stilbene: One common method involves the oxidation of stilbene using peracids such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide, which is then further oxidized to introduce the carboxylic acid group.
Lithiation and Electrophilic Addition: Another method involves the lithiation of 2,3-diphenyloxirane followed by the addition of carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Electrophiles: Various electrophiles can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying epoxide reactivity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactivity as an epoxide and a carboxylic acid. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in acid-base reactions and form esters or amides. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Stilbene Oxide: Similar in structure but lacks the carboxylic acid group.
2,3-Diphenyloxirane: The parent compound without the carboxylic acid group.
Uniqueness
2,3-Diphenyloxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
53884-88-1 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
InChI Key |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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